(5-Bromoquinazolin-8-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

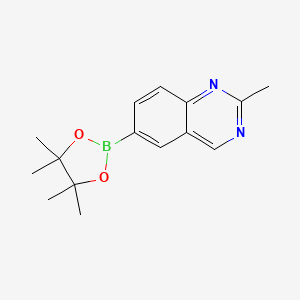

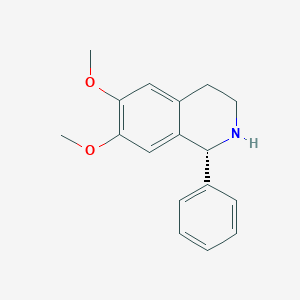

Chlorhydrate de (5-bromoquinazolin-8-yl)méthanamine : est un composé chimique de formule moléculaire C9H9BrClN3 Il est un dérivé de la quinazoline, un composé bicyclique constitué de noyaux benzéniques et pyrimidiques fusionnés

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de (5-bromoquinazolin-8-yl)méthanamine implique généralement la bromation de dérivés de quinazoline, suivie de l'introduction d'un groupe méthanamine. Une méthode courante comprend :

Bromation : En partant de la quinazoline, la bromation est effectuée à l'aide de brome ou d'un agent bromant tel que le N-bromosuccinimide (NBS) en présence d'un catalyseur.

Amination : La quinazoline bromée est ensuite mise à réagir avec de la méthanamine dans des conditions contrôlées pour introduire le groupe méthanamine.

Formation du chlorhydrate : La dernière étape consiste à convertir la base libre en son sel chlorhydrate par traitement avec de l'acide chlorhydrique.

Méthodes de production industrielle : La production industrielle du chlorhydrate de (5-bromoquinazolin-8-yl)méthanamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante.

Analyse Des Réactions Chimiques

Types de réactions :

Réactions de substitution : Le composé peut subir des réactions de substitution nucléophile, où l'atome de brome est remplacé par d'autres nucléophiles.

Oxydation et réduction : Il peut participer à des réactions d'oxydation et de réduction, modifiant l'état d'oxydation des atomes d'azote du cycle quinazoline.

Réactions de condensation : Le groupe méthanamine peut réagir avec des composés carbonylés pour former des imines ou d'autres produits de condensation.

Réactifs et conditions courants :

Substitution nucléophile : Des réactifs tels que l'azoture de sodium ou les thiols peuvent être utilisés dans des conditions douces.

Oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits :

Produits de substitution : En fonction du nucléophile, diverses quinazolines substituées.

Produits d'oxydation : N-oxydes de quinazoline.

Produits de réduction : Dérivés de quinazoline réduits.

Applications de la recherche scientifique

Chimie :

Bloc de construction : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.

Catalyse : Agit comme ligand dans les réactions catalytiques.

Biologie et médecine :

Recherche pharmacologique : Etudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour cibler les kinases et autres enzymes.

Agents antimicrobiens : Etudié pour ses propriétés antimicrobiennes.

Industrie :

Science des matériaux : Utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de (5-bromoquinazolin-8-yl)méthanamine dans les systèmes biologiques implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les groupes brome et méthanamine jouent un rôle crucial dans la liaison aux sites actifs, influençant l'efficacité et la spécificité du composé. Le noyau quinazoline peut interagir avec diverses voies, inhibant ou activant potentiellement des processus biologiques spécifiques.

Applications De Recherche Scientifique

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

Pharmacological Research: Investigated for its potential as a pharmacophore in drug design, particularly in targeting kinases and other enzymes.

Antimicrobial Agents: Studied for its antimicrobial properties.

Industry:

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of (5-Bromoquinazolin-8-yl)methanamine hydrochloride in biological systems involves its interaction with molecular targets such as enzymes or receptors. The bromine and methanamine groups play crucial roles in binding to active sites, influencing the compound’s efficacy and specificity. The quinazoline core can interact with various pathways, potentially inhibiting or activating specific biological processes.

Comparaison Avec Des Composés Similaires

Composés similaires :

- Chlorhydrate de (5-chloroquinazolin-8-yl)méthanamine

- Chlorhydrate de (5-fluoroquinazolin-8-yl)méthanamine

- Chlorhydrate de (5-iodoquinazolin-8-yl)méthanamine

Comparaison :

- Unicité : La présence de l'atome de brome dans le chlorhydrate de (5-bromoquinazolin-8-yl)méthanamine confère une réactivité et des propriétés de liaison uniques par rapport à ses analogues chloro, fluoro et iodo.

- Réactivité : Le brome est plus réactif que le chlore et le fluor, mais moins réactif que l'iode, ce qui en fait un choix équilibré pour diverses applications synthétiques.

- Activité biologique : L'activité biologique peut varier considérablement avec le substituant halogéné, influençant la pharmacocinétique et la pharmacodynamie du composé.

Propriétés

Formule moléculaire |

C9H9BrClN3 |

|---|---|

Poids moléculaire |

274.54 g/mol |

Nom IUPAC |

(5-bromoquinazolin-8-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C9H8BrN3.ClH/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9;/h1-2,4-5H,3,11H2;1H |

Clé InChI |

MEEBDJUQVOSRRY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C2C=NC=NC2=C1CN)Br.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)